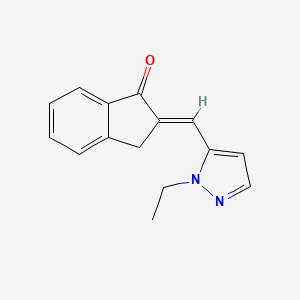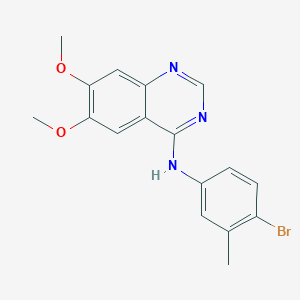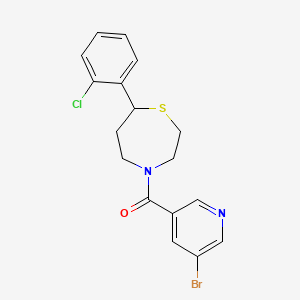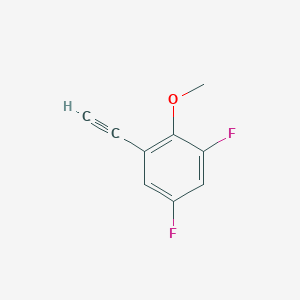
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.
Mécanisme D'action
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This leads to allosteric activation of the enzyme, which in turn leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, as well as cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce lipid accumulation in liver cells. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea in lab experiments is its specificity for AMPK activation. It has been shown to activate AMPK without affecting other kinases, which can reduce off-target effects. One limitation of using this compound is its short half-life, which can make it difficult to maintain consistent levels of activation in cell culture or animal models.
Orientations Futures
Future research on 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea could focus on its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. It could also investigate the mechanisms underlying its effects on glucose and lipid metabolism, cell growth and proliferation, and cognitive function. Additionally, future research could explore the development of more potent and selective AMPK activators based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with epichlorohydrin to form 2-(3,5-dimethylphenoxy)ethanol. The intermediate is then reacted with 4-fluorobenzylamine to form 2-(3,5-dimethylphenoxy)ethyl-4-fluorobenzylamine. The final step involves the reaction of the intermediate with isocyanate to form this compound.
Applications De Recherche Scientifique
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. In metabolic diseases, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in liver cells. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-13-9-14(2)11-17(10-13)23-8-7-20-18(22)21-12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHRDUWCIRQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)
![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)



![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)

![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
